Einecs 264-461-1

Description

EINECS 264-461-1 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing chemicals marketed in the EU before 1981. EINECS compounds are frequently used as reference points in toxicological and environmental risk assessments, particularly in read-across structure-activity relationship (RASAR) models to predict properties of uncharacterized substances .

Properties

CAS No. |

63785-78-4 |

|---|---|

Molecular Formula |

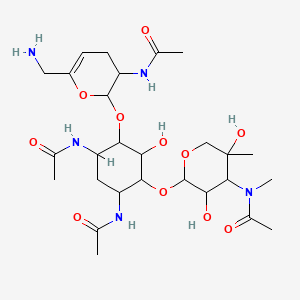

C27H45N5O11 |

Molecular Weight |

615.7 g/mol |

IUPAC Name |

N-[6-(aminomethyl)-2-[4,6-diacetamido-3-[4-[acetyl(methyl)amino]-3,5-dihydroxy-5-methyloxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4-dihydro-2H-pyran-3-yl]acetamide |

InChI |

InChI=1S/C27H45N5O11/c1-12(33)29-17-8-7-16(10-28)41-25(17)42-22-18(30-13(2)34)9-19(31-14(3)35)23(20(22)37)43-26-21(38)24(32(6)15(4)36)27(5,39)11-40-26/h7,17-26,37-39H,8-11,28H2,1-6H3,(H,29,33)(H,30,34)(H,31,35) |

InChI Key |

UUIPJJNSAPJBTC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC=C(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)N(C)C(=O)C)O)NC(=O)C)NC(=O)C)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs in an aqueous medium at a temperature of around 50-60°C. The product is then purified through recrystallization from an appropriate solvent, such as methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes continuous monitoring of temperature, pressure, and reactant concentrations. The final product is often dried and packaged in a controlled environment to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions, where it breaks down to form free radicals. These radicals can initiate various polymerization reactions, including:

Addition Polymerization: The free radicals react with monomers, such as styrene or acrylonitrile, to form polymers.

Copolymerization: The compound can also initiate copolymerization reactions between different monomers, resulting in copolymers with unique properties.

Common Reagents and Conditions

Reagents: Monomers like styrene, acrylonitrile, and methyl methacrylate.

Conditions: The reactions typically occur at elevated temperatures (around 70-90°C) and may require the presence of solvents like toluene or benzene.

Major Products

The major products formed from these reactions are polymers and copolymers, which have applications in various industries, including plastics, textiles, and coatings.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) is extensively used in scientific research due to its ability to generate free radicals. Some of its applications include:

Polymer Chemistry: Used as a radical initiator in the synthesis of various polymers and copolymers.

Material Science: Employed in the development of new materials with specific properties, such as hydrogels and nanocomposites.

Biology and Medicine: Utilized in the study of radical-induced processes and the development of drug delivery systems.

Industry: Applied in the production of plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to form free radicals. These radicals can then initiate polymerization reactions by reacting with monomers. The molecular targets include the double bonds in monomers, which are broken to form new covalent bonds, leading to the formation of polymers.

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 264-461-1 and Analogs

Key Findings:

Structural Variations : Substitutions in halogen atoms (Br, Cl) and positions on the phenyl ring significantly alter physicochemical properties. For example, increased halogenation in (6-Bromo-2,3-dichlorophenyl)boronic acid raises molecular weight and hydrophobicity (Log Po/w = 3.02 vs. 2.15) .

Toxicological Predictions : Compounds with ≥70% similarity to this compound are predicted to share comparable metabolic pathways (e.g., CYP enzyme interactions) and bioavailability profiles (GI absorption = high) .

Functional Overlap : Boronic acid derivatives are commonly used in Suzuki-Miyaura cross-coupling reactions, suggesting this compound may have applications in pharmaceutical or materials synthesis .

Limitations and Discrepancies

- Data Gaps : Direct experimental data for this compound (e.g., ecotoxicity, biodegradability) are absent, necessitating reliance on read-across models.

Research Implications

The RASAR framework demonstrates that 1,387 labeled compounds (e.g., REACH Annex VI) can provide coverage for over 33,000 EINECS substances, highlighting the utility of similarity-based approaches in regulatory toxicology . However, validation through targeted experimental studies remains critical to confirm predicted properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.